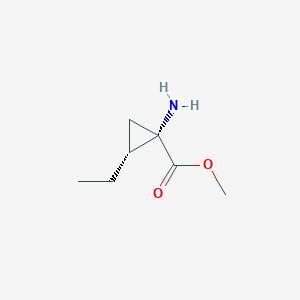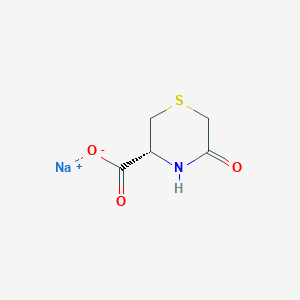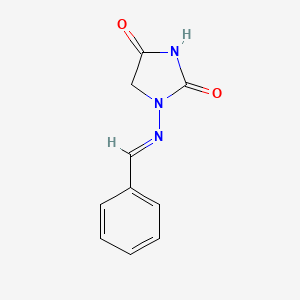
methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its high physiological activity and its role as a plant growth regulator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often utilizes flow microreactor systems for the direct introduction of functional groups into organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Oxidation reactions often involve the use of strong oxidizing agents, while reduction reactions may use hydrogenation catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane-containing amino acids, which are valuable intermediates in the synthesis of various bioactive compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically defined compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Biology: In biology, this compound serves as a conformationally rigid analog of natural amino acids. It is used in the study of protein structure and function, as well as in the design of peptidomimetics .
Medicine: In medicine, derivatives of this compound are explored for their potential as antiviral agents. For instance, compounds containing dehydrocoronamic acid residues exhibit high activity against hepatitis C virus protease .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of enantiomerically pure compounds .
Mécanisme D'action
The mechanism of action of methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In plants, it acts as a precursor to ethylene, a hormone that regulates various developmental processes . In medicinal applications, its derivatives inhibit viral proteases, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other derivatives of 1-aminocyclopropanecarboxylic acid, such as coronamic acid, norcoronamic acid, and allo-coronamic acid . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: What sets methyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate apart is its unique stereochemistry and the presence of an ethyl group on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
138457-95-1 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18362 |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)


![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)
